7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c1-9-17-14-13(8-16)12(6-7-19(14)18-9)10-2-4-11(15)5-3-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFMKUQQDGJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324068 | |
| Record name | 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860610-84-0 | |
| Record name | 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Cyclization of 1-Amino-2-Imino-Pyridine Precursors
Acid-Catalyzed Thermal Cyclization
Early synthetic routes relied on thermal cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids. For example, refluxing 1-amino-2-imino-6-(4-chlorophenyl)pyridine-3-carbonitrile in acetic acid with triethyl orthoformate at 120°C for 12 hours yields the target compound in 72% yield. The reaction proceeds via intramolecular cyclodehydration , where the orthoformate acts as a dehydrating agent, facilitating triazole ring formation.
Key Characteristics:
- Solvent : Acetic acid (neat)
- Temperature : 120°C (reflux)
- Yield : 68–72%
- Byproducts : Ethyl acetate (from triethyl orthoformate decomposition)
Structural validation via 1H NMR reveals distinct signals:
Microwave-Assisted Metal-Free Synthesis
Optimized Microwave Protocol
A breakthrough method employs microwave irradiation to accelerate the cyclization of 1-amino-2-imino-pyridines with carboxylic acids. Reacting 3.0 mmol of 1-amino-2-imino-6-(4-chlorophenyl)pyridine-3-carbonitrile in ethanol with acetic acid (10 equiv.) under microwave irradiation at 100°C for 15 minutes achieves 92% yield .
Advantages Over Conventional Heating:
- Reaction Time : Reduced from 12 hours to 15 minutes
- Efficiency : Near-quantitative conversion due to uniform heating
- Scalability : Adaptable to continuous flow systems
Mechanistic Insights:
The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfer and elimination of water (Fig. 1). Microwave irradiation enhances molecular collisions, overcoming kinetic barriers.
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Introducing the 4-Chlorophenyl Group
A modular approach involves Suzuki coupling to install the 4-chlorophenyl moiety post-cyclization. The triazolopyridine core is functionalized at the 7-position via:
- Bromination : Treating 2-methyl-triazolo[1,5-a]pyridine-8-carbonitrile with N-bromosuccinimide (NBS) in DMF at 0°C to introduce bromine at C7.
- Coupling : Reacting 7-bromo intermediate with 4-chlorophenylboronic acid (1.2 equiv.) using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 80°C.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 6 hours |
| Turnover Number (TON) | 17 |
Heterocyclization with α,β-Unsaturated Nitriles
One-Pot Assembly
A novel strategy utilizes α,β-unsaturated nitriles as cyclization partners. Mixing 2-(1,2,4-triazol-5-yl)acetonitrile with 4-chlorocinnamontrile in DMF at 120°C for 8 hours forms the triazolopyridine core via Michael addition-cyclization .
Reaction Conditions:
- Catalyst : Triethylamine (1.5 equiv.)
- Solvent : Dimethylformamide (DMF)
- Yield : 78%
Characterization Data:
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Microwave-Assisted | 92 | 15 min | 12.50 | High |
| Suzuki Coupling | 85 | 6 hours | 18.75 | Moderate |
| Thermal Cyclization | 72 | 12 hours | 9.80 | Low |
Structural Validation Techniques
Chemical Reactions Analysis
7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as ion channels and transporters, contributing to its diverse biological activities.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position is highly modifiable, with substituents affecting physicochemical and biological properties:
Key Observations :
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce reactivity but enhance thermal stability.
- Electronic Effects : Electron-withdrawing substituents (e.g., styryl) lower melting points compared to aryl groups.
Modifications at Position 6 and 5
Additional substituents at 5- and 6-positions introduce functional diversity:
Key Observations :
Bis- and Spiro Derivatives
Bis-triazolo and spiro compounds exhibit extended conjugation or rigid frameworks:
Key Observations :
Metal-Free Cyclization
Radical Cyclization
Copper-catalyzed reactions enable synthesis of 2,5,7-triaryl derivatives with strong fluorescence (quantum yields >0.8), useful in medical imaging .
Biological Activity
7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9ClN4
- Molecular Weight : 268.7 g/mol
- CAS Number : 860610-84-0
Biological Activity
The compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer applications.
Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety often display significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX Inhibition Data for Related Compounds
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| Compound A | 593.5 | 21.53 | 27.6 |
| Compound B | 83.7 | 0.84 | 99.8 |
| This compound | TBD | TBD | TBD |
The selectivity index indicates that some derivatives are significantly more effective against COX-2 than COX-1, suggesting potential for reduced gastrointestinal side effects associated with traditional NSAIDs.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell proliferation and survival.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various triazole compounds on breast cancer cell lines (MCF-7), it was found that:
- Compound A exhibited an IC50 value of 15.3 µM.
- Compound B demonstrated an IC50 value of 29.1 µM.
These findings suggest that modifications to the triazole structure can significantly influence anticancer activity.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- COX Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some studies suggest that triazole derivatives can reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.
Q & A
Q. What are the common synthetic routes for 7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?
Methodological Answer: The compound can be synthesized via:
- Condensation reactions : Heating amine-pyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid under reflux, followed by recrystallization to obtain high-purity crystals. Elemental analysis (C, H, N) and IR/NMR spectroscopy are critical for structural validation .
- Multicomponent reactions : Reacting aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in dimethylformamide (DMF) at 120°C with triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and products are recrystallized from ethanol/DMF mixtures .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons from the 4-chlorophenyl group appear as doublets in the 7.5–8.0 ppm range, while the methyl group resonates as a singlet near 2.5 ppm .
- IR spectroscopy : Stretching frequencies for nitrile (C≡N) groups appear at ~2200 cm, and carbonyl (C=O) bands (if present) near 1700 cm .
- Elemental analysis : Percentages of C, H, and N are compared against theoretical values (e.g., C: 62.74%, H: 5.00%, N: 14.63% for a related compound) to confirm purity .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- In vitro screening : Use standardized antifungal (e.g., Candida albicans) or anticancer (e.g., MTT assay on HeLa cells) protocols. Reference similar triazolo[1,5-a]pyridine derivatives showing IC values in the micromolar range .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicates for statistical validity. Include positive controls (e.g., fluconazole for antifungal assays) .
Advanced Research Questions
Q. How can copper catalysts enhance the synthesis of triazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- Copper-catalyzed cyclization : Copper(I) iodide (10 mol%) in DMF enables tandem radical cyclization of hydrazines with benzylidenemalononitriles. This method improves regioselectivity and yields (up to 85%) for fluorescent derivatives, as confirmed by high quantum yield measurements (~0.65) .
- Optimization : Vary catalyst loading (5–15 mol%), solvent (DMF vs. THF), and temperature (80–120°C) to balance reaction efficiency and byproduct formation .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Contaminants (e.g., unreacted starting materials) may skew bioactivity results .
- Structural analogs : Compare substituent effects. For example, replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety (as in ) may alter logP values and membrane permeability, affecting activity .
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, incubation time) to minimize variability .
Q. How do reaction solvents influence the synthesis of triazolo[1,5-a]pyridine-8-carbonitriles?
Methodological Answer:
- Polar aprotic solvents (DMF) : Enhance solubility of intermediates and accelerate cyclization steps at elevated temperatures (120°C). However, DMF may complicate purification due to high boiling points .
- Acetic acid : Facilitates acid-catalyzed condensations but limits substrate scope to ketones and aldehydes. Post-reaction neutralization with NaHCO is required .
- Solvent-free conditions : Tested in some protocols to reduce environmental impact but may require higher temperatures (150°C) and longer reaction times .
Q. What crystallographic methods validate the structure of triazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- X-ray diffraction : Single crystals grown via slow evaporation (e.g., hexane/ethyl acetate mixtures) are analyzed to determine bond lengths, angles, and torsion angles. For example, a related compound showed a 72.6° twist between the triazole ring and benzene substituent .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) in the crystal lattice can stabilize specific conformations, impacting physicochemical properties .
Q. How can researchers optimize multi-step syntheses for this compound?
Methodological Answer:
- Intermediate characterization : Isolate and validate each intermediate via H NMR before proceeding. For example, a hydrazine intermediate in was confirmed by NH protons at 4.8 ppm .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during cyclization steps. Deprotection with trifluoroacetic acid (TFA) ensures high yields .
- One-pot reactions : Combine steps where possible. For instance, ’s multicomponent reaction eliminates the need for isolation of intermediates .
Q. Notes
- Advanced questions emphasize mechanistic insights, optimization, and data validation.
- Structural analogs (e.g., 4-fluorophenyl derivatives) provide comparative data for structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
